1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- is an organic compound with the molecular formula and a molecular weight of approximately 331.49 g/mol. This compound features a naphthalene ring substituted with an amine group and a bulky tert-butyl group attached to a phenyl moiety, which contributes to its unique properties. The presence of the bulky substituent enhances its steric hindrance, which can influence its reactivity and interactions with other molecules .
The chemical reactivity of 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- is primarily governed by the amine functional group. Common reactions include:
These reactions are significant for its potential applications in organic synthesis and materials science .
Several methods can be employed to synthesize 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]-:
Each method has its advantages and may be chosen based on the desired yield and purity .
1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- finds applications in various fields:
Several compounds share structural similarities with 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]-, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Naphthalenamine | C_{10}H_{9}N | Simple structure without bulky groups |
| N,N-Diethyl-naphthalenamine | C_{14}H_{17}N | Contains ethyl groups instead of bulky tert-butyl |
| 2-Naphthalenamine | C_{10}H_{9}N | Isomeric form affecting reactivity and properties |
The uniqueness of 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- lies in its sterically hindered structure which may enhance its performance in applications where high stability and low volatility are essential .